

Application Notes and Protocols for BODIPY FL Ethylamine in Flow Cytometry

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Compound of Interest

Compound Name: BODIPY FL Ethylamine

Cat. No.: B15622449

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Introduction

BODIPY™ FL Ethylamine is a green-fluorescent dye that offers a versatile tool for flow cytometry applications, primarily through its reactivity with aldehydes and ketones. The BODIPY (boron-dipyrromethene) core structure provides exceptional photostability, high fluorescence quantum yield, and narrow emission spectra, making it an ideal fluorophore for single and multicolor flow cytometry analysis.[1] Its fluorescence is largely insensitive to solvent polarity and pH, ensuring consistent performance in various biological buffers.[2]

The primary amine group on **BODIPY FL Ethylamine** allows it to react with aldehydes and ketones to form a Schiff base. This covalent reaction can be stabilized through reduction with a mild reducing agent like sodium borohydride or sodium cyanoborohydride, resulting in a stable secondary amine linkage.[3] This reactivity makes **BODIPY FL Ethylamine** a valuable probe for detecting and quantifying aldehydes and ketones in biological samples, which are often byproducts of oxidative stress, such as lipid peroxidation.

Principle of Detection

A key application of **BODIPY FL Ethylamine** in flow cytometry is the detection of cellular aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are



generated during lipid peroxidation. Lipid peroxidation is the oxidative degradation of lipids and is a hallmark of oxidative stress implicated in various diseases and cellular processes like ferroptosis.[4]

The workflow involves incubating cells with **BODIPY FL Ethylamine**, allowing it to react with intracellular aldehydes and ketones. A subsequent reduction step stabilizes the newly formed Schiff base, locking the fluorescent probe onto the target molecules. The resulting fluorescence intensity of the cell population, measured by flow cytometry, is proportional to the level of aldehydes and ketones present, providing a quantitative measure of oxidative stress.

Data Presentation

Table 1: Spectral Properties of **BODIPY FL Ethylamine**

Property	Value
Excitation Maximum (Ex)	~503 nm
Emission Maximum (Em)	~510 nm
Recommended Laser	Blue (488 nm)
Recommended Filter	FITC/GFP (e.g., 530/30 BP)

Table 2: Example Quantitative Data from a Lipid Peroxidation Assay

This table represents hypothetical data from an experiment designed to measure induced lipid peroxidation in a cell line using **BODIPY FL Ethylamine**.

Treatment Group	Mean Fluorescence Intensity (MFI) of BODIPY FL	% of BODIPY FL Positive Cells
Untreated Control	150 ± 25	5% ± 1.5%
Vehicle Control (DMSO)	165 ± 30	6% ± 2.0%
Positive Control (e.g., RSL3)	850 ± 75	85% ± 5.0%
Experimental Compound	450 ± 50	40% ± 3.5%



Experimental Protocols

Protocol 1: Detection of Cellular Aldehydes and Ketones using BODIPY FL Ethylamine

This protocol provides a general framework for labeling cellular aldehydes and ketones in suspension or adherent cells for flow cytometry analysis.

Materials:

- BODIPY FL Ethylamine
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell culture medium
- FACS tubes (or 96-well plates)
- Sodium Borohydride (NaBH₄)
- Flow Cytometer with a 488 nm laser

Stock Solution Preparation:

- Prepare a 1-5 mM stock solution of **BODIPY FL Ethylamine** in anhydrous DMSO.
- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C, protected from light.[3]

Cell Staining Procedure:

- Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in pre-warmed cell culture medium.
- Add the BODIPY FL Ethylamine stock solution to the cell suspension to achieve a final working concentration of 1-10 μM. The optimal concentration should be determined empirically for each cell type and experimental condition.



- Incubate the cells for 30-60 minutes at 37°C, protected from light.
- Wash the cells twice with PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in fresh PBS.
- After the final wash, resuspend the cells in 500 μL of PBS.
- Schiff Base Reduction (Optional but Recommended for Signal Stability):
 - Prepare a fresh solution of 1 mg/mL Sodium Borohydride in PBS.
 - \circ Add 50 μ L of the Sodium Borohydride solution to the 500 μ L cell suspension (final concentration ~0.1 mg/mL).
 - Incubate for 15 minutes at room temperature, protected from light.
- Wash the cells once more with PBS.
- Resuspend the final cell pellet in 300-500 μL of FACS buffer (e.g., PBS with 1% BSA) for flow cytometry analysis.

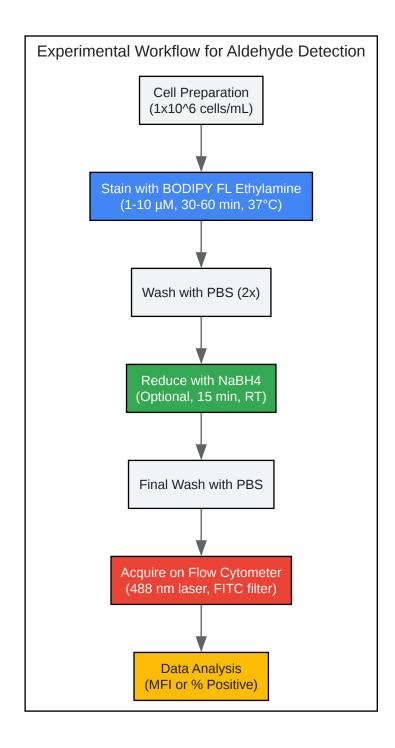
Flow Cytometry Analysis:

- Use a flow cytometer equipped with a 488 nm laser for excitation.
- Detect the fluorescence emission using a standard FITC or GFP filter (e.g., 530/30 nm bandpass filter).
- For each experiment, include an unstained cell sample to set the baseline fluorescence and a positive control (e.g., cells treated with an inducer of oxidative stress like RSL3 or cumene hydroperoxide) to validate the assay.[5]
- Acquire data for at least 10,000 events per sample.
- Analyze the data by gating on the cell population of interest based on forward and side scatter properties. The mean fluorescence intensity (MFI) of the BODIPY FL signal or the percentage of BODIPY FL-positive cells can be used for quantification.

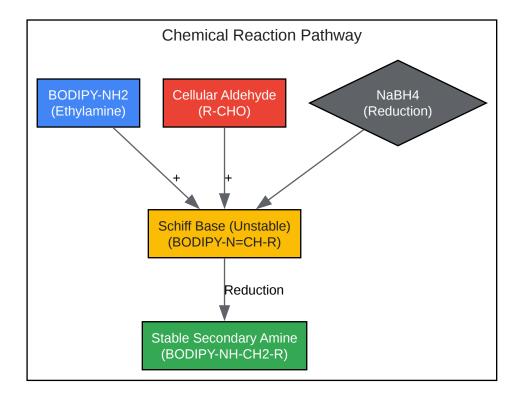


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